N-tert-Butyl-2-benzothiazolesulfenamide chemical structure and properties
N-tert-Butyl-2-benzothiazolesulfenamide chemical structure and properties
An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Industrial Accelerator
Abstract
N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a primary accelerator extensively utilized in the rubber industry. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and its critical role in the vulcanization of both natural and synthetic rubbers. This document outlines detailed experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the vulcanization workflow. While primarily an industrial chemical, this guide also briefly touches upon its toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this important compound.
Chemical Structure and Identification
N-tert-Butyl-2-benzothiazolesulfenamide, commonly known as TBBS or NS, is a sulfenamide (B3320178) accelerator characterized by a benzothiazole (B30560) core structure linked to a tert-butylamino group via a sulfur atom.
Molecular Formula: C₁₁H₁₄N₂S₂[1]
Molecular Weight: 238.37 g/mol [1]
CAS Number: 95-31-8[1]
Synonyms: TBBS, NS, N-tert-Butyl-2-benzothiazolesulfenamide, 2-(tert-Butylaminothio)benzothiazole[1][2]
Physicochemical Properties
TBBS is a pale yellow to tan crystalline powder or granule with a slight, characteristic odor.[3] It is a stable compound under normal storage conditions. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Pale yellow to tan crystalline powder/granules | [3] |
| Melting Point | 105-110 °C | [3] |
| Boiling Point | 344.1 ± 25.0 °C (Predicted) | |
| Density | 1.29 g/cm³ | |
| Solubility | Soluble in benzene, dichloromethane, carbon tetrachloride, ethyl acetate, acetone, ethanol, and gasoline. Insoluble in water. | [3][4] |
| Flash Point | 165 °C | [3] |
Role in Rubber Vulcanization
TBBS is a delayed-action accelerator, a critical characteristic in the rubber industry.[5] This property prevents the premature vulcanization (scorching) of the rubber compound during mixing and processing stages, allowing for safer and more controlled manufacturing.[5] At elevated vulcanization temperatures, TBBS becomes highly active, initiating a rapid and efficient cross-linking of rubber polymers with sulfur.[5] This process enhances the mechanical properties of the rubber, such as tensile strength, elasticity, and durability.[3]
Mechanism of Action in Vulcanization
The vulcanization process accelerated by TBBS is a complex series of chemical reactions. While a detailed kinetic model can be intricate, the general workflow involves the following key stages:
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Activation: At vulcanization temperatures, TBBS decomposes to form active chemical species.
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Sulfur Ring Opening: The active species react with elemental sulfur (typically in the form of S₈ rings) to form polysulfidic intermediates.
-
Cross-link Precursor Formation: These polysulfidic intermediates react with the rubber polymer chains to form cross-link precursors.
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Cross-linking: Finally, stable monosulfidic and polysulfidic cross-links are formed between the polymer chains, resulting in a cured rubber network.
The delayed action is attributed to the initial stability of the S-N bond in the TBBS molecule, which requires a certain activation energy (temperature) to break and initiate the vulcanization cascade.
Experimental Protocols
Synthesis of N-tert-Butyl-2-benzothiazolesulfenamide
Several methods for the synthesis of TBBS have been patented. A common approach involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) and tert-butylamine. The following is a generalized protocol based on patented methods:
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
tert-Butylamine
-
Oxidizing agent (e.g., sodium hypochlorite (B82951), hydrogen peroxide)
-
Solvent (e.g., water, toluene)
-
Acid and Base for pH adjustment (e.g., sulfuric acid, sodium hydroxide)
Procedure:
-
Preparation of M-Na Salt: In a reaction vessel, 2-mercaptobenzothiazole (MBT) is reacted with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution to form the sodium salt of MBT (M-Na salt).
-
Reaction with tert-Butylamine: tert-Butylamine is added to the reaction mixture.
-
Oxidative Condensation: An oxidizing agent, such as a solution of sodium hypochlorite or hydrogen peroxide, is slowly added to the reaction vessel while maintaining a controlled temperature (typically between 30-50 °C).[6] The addition rate is crucial to control the exothermic reaction and prevent side reactions.
-
Product Isolation: After the reaction is complete, the solid product (TBBS) precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with water to remove unreacted starting materials and salts, and then dried under vacuum at a temperature below 50°C.[2]
Note: The specific molar ratios, reaction times, and temperatures can vary depending on the specific patent and desired yield and purity.
Biological Activity and Toxicology
N-tert-Butyl-2-benzothiazolesulfenamide is primarily an industrial chemical, and as such, there is a lack of research on its interaction with specific biological signaling pathways in the context of drug development. Its toxicological profile has been evaluated for occupational safety.
Toxicological Summary:
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Skin Sensitization: TBBS is a known skin sensitizer (B1316253) and may cause allergic contact dermatitis upon repeated exposure.[7]
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Irritation: It can cause mild skin and eye irritation.[7]
-
Acute Toxicity: High-dose oral studies in rats have shown effects on the liver, kidneys, and red blood cells.[7]
Due to the absence of data on specific biological signaling pathway interactions, a corresponding diagram cannot be provided. The primary "pathway" associated with TBBS is its chemical reaction sequence in the industrial vulcanization process.
Visualizations
Logical Workflow of TBBS in Rubber Vulcanization
The following diagram illustrates the simplified logical workflow of N-tert-Butyl-2-benzothiazolesulfenamide as a delayed-action accelerator in the sulfur vulcanization of rubber.
Caption: Logical workflow of TBBS in rubber vulcanization.
Experimental Workflow for TBBS Synthesis
The following diagram outlines a generalized experimental workflow for the synthesis of N-tert-Butyl-2-benzothiazolesulfenamide based on common patented methods.
References
- 1. atamankimya.com [atamankimya.com]
- 2. N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS) - Ataman Kimya [atamanchemicals.com]
- 3. RUBBER ACCELERATOR TBBS (NS) - chembroad [chembroad.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102838561A - Production method of rubber vulcanization accelerator NS (N-tertiary butyl-2-benzothiazole sulfenamide) - Google Patents [patents.google.com]
- 7. N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide | C11H14N2S2 | CID 7230 - PubChem [pubchem.ncbi.nlm.nih.gov]
